molecular formula C22H15BrN6O3 B12574652 N,N'-(2-Bromo-5-hydroxy-1,4-phenylene)bis[N'-(4-cyanophenyl)urea] CAS No. 188773-36-6

N,N'-(2-Bromo-5-hydroxy-1,4-phenylene)bis[N'-(4-cyanophenyl)urea]

Katalognummer: B12574652
CAS-Nummer: 188773-36-6
Molekulargewicht: 491.3 g/mol
InChI-Schlüssel: UFVVHXBKFWMWFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-(2-Bromo-5-hydroxy-1,4-phenylene)bis[N’-(4-cyanophenyl)urea] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a brominated phenylene core with hydroxy and cyanophenyl urea substituents, making it a subject of interest for researchers in chemistry, biology, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(2-Bromo-5-hydroxy-1,4-phenylene)bis[N’-(4-cyanophenyl)urea] typically involves multi-step organic reactions. One common method includes the bromination of a hydroxy-phenylene precursor, followed by the introduction of cyanophenyl urea groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-(2-Bromo-5-hydroxy-1,4-phenylene)bis[N’-(4-cyanophenyl)urea] undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The nitro groups can be reduced to amines under hydrogenation conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are used under basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, amine-substituted phenylene compounds, and various substituted urea derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N,N’-(2-Bromo-5-hydroxy-1,4-phenylene)bis[N’-(4-cyanophenyl)urea] is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific electronic and optical properties.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological macromolecules makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential anti-cancer and anti-inflammatory properties. The presence of cyanophenyl and urea groups contributes to its bioactivity.

Industry

In the industrial sector, this compound is used in the development of advanced materials such as polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.

Wirkmechanismus

The mechanism of action of N,N’-(2-Bromo-5-hydroxy-1,4-phenylene)bis[N’-(4-cyanophenyl)urea] involves its interaction with specific molecular targets. The bromine and hydroxy groups facilitate binding to enzymes and receptors, while the cyanophenyl urea moieties contribute to its overall bioactivity. The compound can modulate signaling pathways and inhibit the activity of certain enzymes, leading to its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N’-(2-Chloro-5-hydroxy-1,4-phenylene)bis[N’-(4-cyanophenyl)urea]
  • N,N’-(2-Bromo-5-methoxy-1,4-phenylene)bis[N’-(4-cyanophenyl)urea]
  • N,N’-(2-Bromo-5-hydroxy-1,4-phenylene)bis[N’-(4-methylphenyl)urea]

Uniqueness

N,N’-(2-Bromo-5-hydroxy-1,4-phenylene)bis[N’-(4-cyanophenyl)urea] stands out due to the presence of both bromine and hydroxy groups on the phenylene core, which enhances its reactivity and potential for diverse applications. The cyanophenyl urea groups further contribute to its unique chemical and biological properties, making it a versatile compound for research and industrial use.

Eigenschaften

CAS-Nummer

188773-36-6

Molekularformel

C22H15BrN6O3

Molekulargewicht

491.3 g/mol

IUPAC-Name

1-[2-bromo-4-[(4-cyanophenyl)carbamoylamino]-5-hydroxyphenyl]-3-(4-cyanophenyl)urea

InChI

InChI=1S/C22H15BrN6O3/c23-17-9-19(29-22(32)27-16-7-3-14(12-25)4-8-16)20(30)10-18(17)28-21(31)26-15-5-1-13(11-24)2-6-15/h1-10,30H,(H2,26,28,31)(H2,27,29,32)

InChI-Schlüssel

UFVVHXBKFWMWFJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C#N)NC(=O)NC2=CC(=C(C=C2Br)NC(=O)NC3=CC=C(C=C3)C#N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.